molecular formula C23H21FN2O3S B2555405 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-54-4

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2555405
M. Wt: 424.49
InChI Key: XJJHNHPQRPWZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C23H21FN2O3S and a molecular weight of 424.4912. This product is intended for research use only12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”. However, 1,2,3,4-tetrahydroisoquinolines (THIQ), which are structurally similar, have been synthesized using various strategies3.



Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” consists of a benzamide group attached to a tetrahydroquinoline group via a nitrogen atom12. The benzamide group is substituted with a fluorine atom at the 2-position12.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”. However, THIQ-based compounds have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not explicitly mentioned in the available resources. However, its molecular formula is C23H21FN2O3S and its molecular weight is 424.4912.


Scientific Research Applications

Synthesis and Applications in Heterocycle Formation

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide plays a role in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process led to the efficient synthesis of monofluorinated alkenes, 4-fluoroisoquinolin-1(2H)-ones, 5-fluoropyridin-2(1H)-ones, and gem-difluorinated dihydroisoquinolin-1(2H)-ones, demonstrating the compound's utility in creating complex fluorinated structures (Wu et al., 2017).

Imaging Applications

Fluorine-18-labeled benzamide analogs, including structures related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios in mouse models, highlighting their potential for imaging applications in oncology (Tu et al., 2007).

Fluorescence Studies and Hybridization Applications

Novel fluorophores related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their fluorescence in various solvents and aqueous solutions. These fluorophores have been used for labeling nucleosides and subsequently oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled counterparts. This indicates the compound's potential in bioanalytical applications, particularly in fluorescence-based assays and studies (Singh & Singh, 2007).

Antimicrobial Potential

Compounds structurally related to 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their antimicrobial properties. Novel quinazolinones and thiazolidinone motifs containing fluorine have been synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. These studies suggest that fluorinated benzamide derivatives could serve as a basis for developing new antimicrobial agents (Desai et al., 2013).

Safety And Hazards

The safety and hazards of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not explicitly mentioned in the available resources. However, compounds with similar structures have been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation4.


Future Directions

The future directions of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” are not explicitly mentioned in the available resources. However, due to the biological activities of THIQ-based compounds, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-8-11-19(12-9-16)30(28,29)26-14-4-5-17-15-18(10-13-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJHNHPQRPWZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.